molecular formula C9H20ClNO2S B554993 h-Met-otbu.hcl CAS No. 91183-71-0

h-Met-otbu.hcl

Cat. No.: B554993
CAS No.: 91183-71-0
M. Wt: 241.78 g/mol
InChI Key: KZJQROCWHZGZBJ-FJXQXJEOSA-N
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Description

h-Met-otbu.hcl is a chemical compound with significant importance in various fields of scientific research. It is a derivative of amino acids and contains a tert-butyl ester group, an amino group, and a methylthio group. This compound is often used in synthetic organic chemistry and pharmaceutical research due to its unique structural properties.

Scientific Research Applications

h-Met-otbu.hcl has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and specialty compounds.

Safety and Hazards

The safety information for “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of h-Met-otbu.hcl typically involves the esterification of (S)-2-amino-4-(methylthio)butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Ambient to slightly elevated temperatures.

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Solvent: Organic solvents like dichloromethane or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous esterification: Using a flow reactor to mix (S)-2-amino-4-(methylthio)butanoic acid and tert-butyl alcohol with an acid catalyst.

    Hydrochloride formation: Adding hydrochloric acid in a controlled manner to form the hydrochloride salt.

    Purification: Using crystallization or recrystallization techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

h-Met-otbu.hcl undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of new ester derivatives or functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(methylthio)butanoate hydrochloride
  • Methyl 2-amino-4-(methylthio)butanoate hydrochloride

Uniqueness

h-Met-otbu.hcl is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from similar compounds like ethyl and methyl esters, which have different steric and electronic properties.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJQROCWHZGZBJ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30521339
Record name tert-Butyl L-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91183-71-0
Record name tert-Butyl L-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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